molecular formula C9H10N2S B13965498 4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 92807-03-9

4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B13965498
CAS No.: 92807-03-9
M. Wt: 178.26 g/mol
InChI Key: COHVGXVSGOHFDC-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the alkylation of benzimidazole-2-thione derivatives. One common method includes the reaction of benzimidazole-2-thione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

92807-03-9

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

4-ethyl-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

COHVGXVSGOHFDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=S)N2

Origin of Product

United States

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